N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

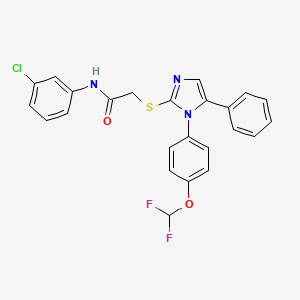

The compound N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

- A central 1H-imidazole ring substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and phenyl groups, respectively.

- A thioacetamide linker (-S-CH2-C=O) connecting the imidazole core to a 3-chlorophenyl moiety.

The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy analogs, while the 3-chlorophenyl substituent may influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N3O2S/c25-17-7-4-8-18(13-17)29-22(31)15-33-24-28-14-21(16-5-2-1-3-6-16)30(24)19-9-11-20(12-10-19)32-23(26)27/h1-14,23H,15H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBQWAWEEFAHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against structurally related imidazole and acetamide derivatives (Table 1).

Table 1: Comparison of Key Structural Features and Properties

Key Observations:

The difluoromethoxy group in the target compound may offer superior metabolic stability compared to methoxy or methyl groups in analogs like 9d or 9e .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods for analogs in and , involving coupling reactions (e.g., carbodiimide-mediated amide bond formation) and reflux conditions .

- Unlike 3-chloro-N-phenyl-phthalimide (used in polymer synthesis), the target compound’s imidazole core and thioether linkage suggest pharmaceutical applications .

Crystallographic and Conformational Insights :

- In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between aromatic rings (61.8°) influences molecular packing and hydrogen bonding. The target compound’s thioacetamide linker may adopt distinct conformations, affecting solubility and intermolecular interactions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

Answer:

Synthesis optimization involves multi-step reactions requiring precise control of reaction conditions (e.g., inert atmosphere, temperature gradients) and purification methods. Key steps include:

- Reagent stoichiometry : Ensuring molar ratios align with reaction mechanisms (e.g., imidazole ring formation).

- Purification : Column chromatography or recrystallization to isolate the product from by-products .

- Catalyst selection : Transition-metal catalysts or bases (e.g., K₂CO₃) to enhance reaction efficiency .

Yield improvements may require iterative adjustments to solvent polarity (e.g., DMF vs. THF) and reaction time .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl, difluoromethoxy groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (485.93 g/mol) and fragmentation patterns .

- X-ray crystallography : SHELX software for resolving crystal structures and confirming stereochemistry .

- Computational analysis : Multiwfn for electron density mapping and electrostatic potential surfaces .

Advanced: How should researchers design experiments to evaluate its biological activity against therapeutic targets?

Answer:

- Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., COX inhibition for imidazole derivatives) .

- In vitro assays :

- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Answer:

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) before testing .

- Assay variability : Standardize protocols (e.g., incubation time, cell lines) and replicate experiments across labs.

- Structural confirmation : Re-analyze batches with NMR/X-ray to rule out degradation or isomerization .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing difluoromethoxy with methoxy) to assess impact on activity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify critical binding motifs (e.g., thioacetamide moiety) .

- Data correlation : Compare bioactivity (e.g., IC₅₀) with electronic properties (HOMO/LUMO) calculated via DFT .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular docking : Simulate binding poses with targets (e.g., kinases) using software like Schrödinger Suite.

- MD simulations : GROMACS for assessing stability of ligand-target complexes over time .

- ADMET prediction : SwissADME to estimate logP, solubility, and bioavailability .

Advanced: What methodologies are used to assess its pharmacokinetic properties?

Answer:

- Lipophilicity : Measure logP via shake-flask method or HPLC retention time .

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Advanced: How can researchers address low solubility in preclinical testing?

Answer:

- Co-solvents : Use DMSO/PEG mixtures to enhance solubility while minimizing cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.

- Salt formation : Explore hydrochloride or sodium salts for improved aqueous solubility .

Advanced: What challenges arise in crystallographic studies, and how are they mitigated?

Answer:

- Crystal growth : Optimize solvent evaporation rates or use vapor diffusion.

- Data refinement : SHELXL for resolving disordered atoms (e.g., flexible difluoromethoxy group) .

- Twinned crystals : Apply TWINLAW in SHELX to deconvolute overlapping reflections .

Advanced: What approaches elucidate its mechanism of action at the molecular level?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.